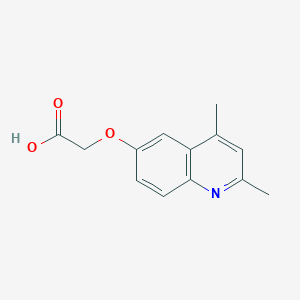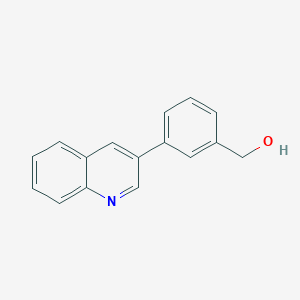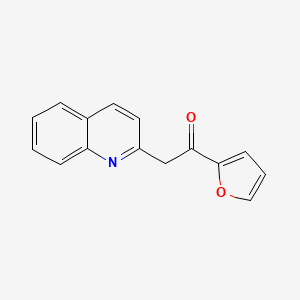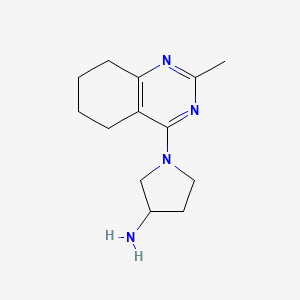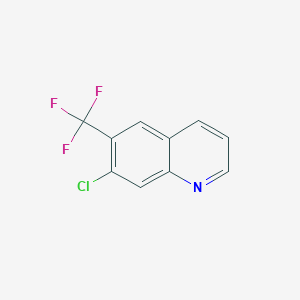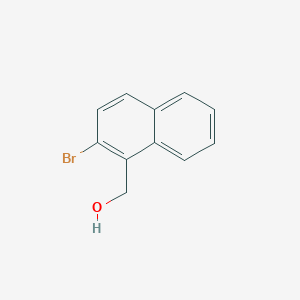
(2-Bromonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromonaphthalen-1-yl)methanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method is:
Bromination: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromonaphthalene.
Hydroxymethylation: The 2-bromonaphthalene is then subjected to a reaction with formaldehyde in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Bromonaphthalen-1-yl)methanoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalen-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide are typical reagents.
Major Products Formed
Oxidation: (2-Bromonaphthalen-1-yl)methanoic acid
Reduction: Naphthalen-1-ylmethanol
Substitution: Various substituted naphthalen-1-ylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromonaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromonaphthalen-1-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through pathways involving electrophilic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromonaphthalen-2-yl)methanol
- (3-Bromonaphthalen-1-yl)methanol
- (4-Bromonaphthalen-1-yl)methanol
Uniqueness
(2-Bromonaphthalen-1-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct reactivity and properties compared to its isomers.
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
(2-bromonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2 |
InChI Key |
JZHWYGXZKSRNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)



